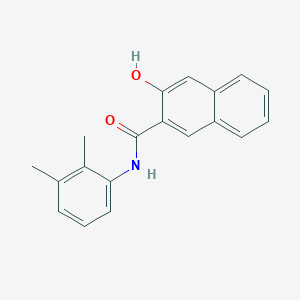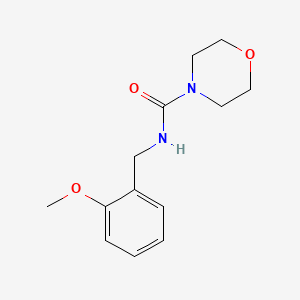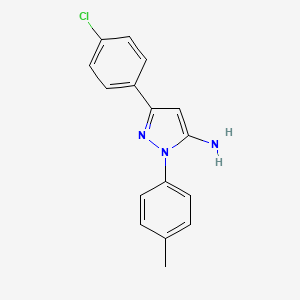![molecular formula C16H24N2O3S B5507857 N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)
N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of methanesulfonamide derivatives, including N-(4-Methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide, often involves novel synthetic routes that enhance the compound's biological activity or chemical reactivity. For example, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized for their potential as HMG-CoA reductase inhibitors, showcasing innovative synthetic approaches to methanesulfonamide derivatives with significant biological activities (Watanabe et al., 1997).
Molecular Structure Analysis
Molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, have been reported to provide insights into their conformational and molecular interactions. These studies highlight the diverse conformations and hydrogen bonding that can occur, which are critical for understanding the molecular structure of this compound derivatives (Jacobs et al., 2013).
Chemical Reactions and Properties
Reactions involving methanesulfonamide derivatives can lead to various products depending on the conditions. For instance, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides yields chiral pyrrolidin-3-ones, demonstrating the versatility of methanesulfonamide compounds in synthesis and the unexpected products that can result from their chemical reactions (Králová et al., 2019).
Physical Properties Analysis
The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are influenced by the compound's molecular structure and interactions. Spectroscopic studies, including FT-IR and NMR, provide valuable information on the structural and electronic characteristics of these compounds, aiding in the understanding of their physical properties (Binkowska et al., 2001).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and functional group transformations, are crucial for its practical applications. Research on related methanesulfonamide derivatives reveals insights into their reactivity patterns, such as the one-step synthesis of 2-substituted 1-methylsulfonylindoles from N-(2-Halophenyl)methanesulfonamides, highlighting the potential chemical versatility and reactivity of these compounds (Sakamoto et al., 1988).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Ab Initio Structure Determination
Derivatives of nimesulide, a molecule structurally similar to the one , have been synthesized, with their crystal structures determined from powder X-ray diffraction data. The analysis of intermolecular interactions through Hirshfeld surfaces and fingerprint plots offers insights into the molecular assembly of these compounds, contributing to the understanding of their physical and chemical properties (Dey et al., 2016).
Chemical Reactions and Mechanisms
Relayed Proton Brake Mechanism
A study demonstrated the selective protonation of a pyridine nitrogen atom in an N-pyridyl-2-iso-propylaniline derivative, leading to a significant deceleration of rotation rates around both N-pyridyl and N-(i-Pr)phenyl bonds. This finding reveals a relayed brake mechanism, showcasing the intricate interplay of molecular forces in chemical reactions (Furukawa et al., 2020).
Applications in Materials Science
Polymer Modification
Research on the addition of alkylsulphenyl chlorides to cis-1,4-polybutadiene has shown high regioselectivity, leading to the formation of saturated units. This process, despite the instability of the products, points to novel methods for polymer modification and stabilization, highlighting the potential of sulfonamide derivatives in materials science (Buchan & Cameron, 1978).
Pharmaceutical Research
Synthesis of HMG-CoA Reductase Inhibitors
A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This research underscores the potential of sulfonamide derivatives in the development of new cholesterol-lowering drugs (Watanabe et al., 1997).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-14-7-9-15(10-8-14)18(22(2,20)21)13-5-6-16(19)17-11-3-4-12-17/h7-10H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVLKTWPKBSQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)

![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)
![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)
![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)
![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5507832.png)

![benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)
![1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone](/img/structure/B5507863.png)
